molecular formula C12H24N2O4 B558571 (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 77215-54-4

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B558571
CAS RN: 77215-54-4
M. Wt: 260.33 g/mol
InChI Key: OLMUCDWKBWSQKO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound with the CAS number 77215-54-4 .


Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.23 cm/s . The lipophilicity Log Po/w (iLOGP) is 2.72 . The water solubility Log S (ESOL) is -1.51, indicating that it is very soluble .

Scientific Research Applications

  • Synthesis of Natural Products and Derivatives

    • The compound has been utilized in the synthesis of natural product derivatives, such as Biotin, a water-soluble vitamin. Biotin plays a crucial role in the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
  • Molecular and Crystal Structure Analysis

    • It is used in the analysis of molecular and crystal structures. One study describes the compound as an L-cysteine derivative with blocked NH2, COOH, and SH functions, which helps in understanding its molecular conformation and the role of weak intermolecular bonding (Kozioł et al., 2001).
  • Neuroexcitant Synthesis

    • The compound has been used in the enantioselective synthesis of neuroexcitants, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrating its potential in neurological research (Pajouhesh et al., 2000).
  • Collagen Cross-Link Synthesis

    • This compound serves as a key intermediate in the preparation of collagen cross-links, demonstrating its importance in biochemical and medical research (Adamczyk et al., 1999).
  • Synthesis of Mono-Protected Diamines

    • It has been used in the preparation of Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, indicating its role in the development of novel organic compounds (Mattingly, 1990).
  • Amines Acylation

    • The compound plays a role in the acylation of amines, showcasing its utility in organic synthesis and chemical modifications (Harris & Wilson, 1983).

properties

IUPAC Name

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUCDWKBWSQKO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

CAS RN

77215-54-4
Record name 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077215544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE 1,1-DIMETHYLETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6PS84MV73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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